molecular formula C8H5F6NO4S2 B033088 Phenyl triflimide CAS No. 37595-74-7

Phenyl triflimide

Cat. No.: B033088
CAS No.: 37595-74-7
M. Wt: 357.3 g/mol
InChI Key: DIOHEXPTUTVCNX-UHFFFAOYSA-N
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Description

N,N-Bis(trifluoromethylsulfonyl)aniline (CAS: 37595-74-7) is a fluorinated sulfonamide derivative with the molecular formula C₈H₅F₆NO₄S₂ and a molecular weight of 357.25 g/mol. It is characterized by two trifluoromethylsulfonyl (-SO₂CF₃) groups attached to the nitrogen atom of an aniline backbone. This compound exhibits a melting point of 100–102°C and is utilized in pharmaceuticals, agrochemicals, and advanced materials such as electrolyte additives for sodium-ion batteries . Its strong electron-withdrawing trifluoromethylsulfonyl groups enhance thermal stability and reactivity in substitution reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOHEXPTUTVCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F6NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191030
Record name N-Phenyltrifluoromethanesulfonimide
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Molecular Weight

357.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

37595-74-7
Record name N-Phenyltrifluoromethanesulfonimide
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Record name Phenyl triflimide
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Record name 37595-74-7
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Record name N-Phenyltrifluoromethanesulfonimide
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Record name 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
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Record name PHENYL TRIFLIMIDE
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Preparation Methods

Traditional Trifluoromethanesulfonic Anhydride-Based Methods

Early methods utilized trifluoromethanesulfonic anhydride (Tf₂O) as the triflylating agent. In this approach, aniline reacts with Tf₂O in dichloromethane at low temperatures (-20°C to 0°C) under inert atmosphere. However, this route faced limitations:

  • High Cost : Tf₂O is prohibitively expensive, requiring ≥2 equivalents per reaction.

  • Exothermic Hazards : Rapid heat release during Tf₂O addition necessitated slow drip rates and cryogenic conditions.

  • Moderate Yields : Impurity formation limited yields to 86% even with optimized protocols.

Improved Trifluoromethanesulfonyl Fluoride-Based Methods

The patent CN111269152A revolutionized synthesis by employing trifluoromethanesulfonyl fluoride (TfF) directly. This two-step, one-pot method eliminates Tf₂O and enhances scalability:

Step 1: Formation of N-Phenyl Trifluoromethanesulfonamide

Aniline reacts with TfF in a polar solvent (e.g., acetonitrile) using organic bases (e.g., 1,8-diazabicycloundec-7-ene, DBU) as acid scavengers:

C₆H₅NH₂ + CF₃SO₂F + Base → C₆H₅NHSO₂CF₃ + Base\cdotpHF\text{C₆H₅NH₂ + CF₃SO₂F + Base → C₆H₅NHSO₂CF₃ + Base·HF}

Conditions :

  • Temperature: 40–80°C

  • Molar ratio: TfF:aniline = 1.1–5:1; Base:aniline = 2–4:1

  • Yield: >95% after solvent distillation.

Step 2: Bis-Triflylation to Final Product

The intermediate reacts with additional TfF in a weak polar solvent (e.g., toluene) catalyzed by 4-dimethylaminopyridine (DMAP):

C₆H₅NHSO₂CF₃ + CF₃SO₂F → C₆H₅N(SO₂CF₃)₂ + HF\text{C₆H₅NHSO₂CF₃ + CF₃SO₂F → C₆H₅N(SO₂CF₃)₂ + HF}

Conditions :

  • Temperature: 20–80°C

  • Catalyst loading: 0.5–20 mol% DMAP relative to aniline

  • Yield: 90–92% after alcohol recrystallization.

Reaction Conditions and Optimization Parameters

Table 1: Optimal Reaction Conditions from Patent CN111269152A

ParameterStep 1Step 2
Solvent Acetonitrile, DMFToluene, dichloromethane
Base/Catalyst DBU (2–4 eq)DMAP (0.5–20 mol%)
Temperature 40–80°C20–80°C
Molar Ratio (TfF:Aniline) 1.1–5:11.1–5:1 (cumulative)
Yield >95%90–92% (final)

Catalytic Systems and Solvent Selection

The choice of base and solvent critically impacts efficiency:

  • DBU : Enhances TfF reactivity by sequestering HF, preventing side reactions.

  • DMAP : Accelerates the second triflylation via nucleophilic catalysis.

  • Solvent Effects : Polar solvents (acetonitrile) stabilize intermediates in Step 1, while weak polar solvents (toluene) improve TfF solubility in Step 2.

Yield and Purity Profiles

The patented method achieves 90–92% isolated yield with >99% purity. Key purity-enhancing steps include:

  • Solvent Recovery : Distillation removes >90% of solvents for reuse.

  • Alcohol Recrystallization : Washing with methanol/ethanol yields crystalline product (mp 100–102°C).

Industrial Scalability and Process Considerations

The protocol’s industrial viability stems from:

  • Cost Reduction : TfF is cheaper than Tf₂O, lowering raw material costs by ≈40%.

  • Safety : Elimination of cryogenic conditions and inert gas requirements.

  • Continuous Flow Compatibility : Adaptable to flow reactors for kilogram-scale production.

Comparative Analysis of Preparation Methodologies

Table 2: Traditional vs. Improved Methods

AspectTraditional (Tf₂O)Improved (TfF)
Cost High ($800/kg Tf₂O)Moderate ($300/kg TfF)
Reaction Safety Poor (exothermic)Excellent (mild conditions)
Yield ≤86%90–92%
Purity 85–90%>99%
Scalability LimitedHigh (flow reactor compatible)

Challenges in Synthesis and Technological Solutions

  • Challenge 1: TfF Overuse
    Excess TfF is recovered via condensation and reused, minimizing waste.

  • Challenge 2: Impurity Formation
    DMAP catalysis suppresses byproducts like sulfonamide oligomers.

  • Challenge 3: Moisture Sensitivity
    Anhydrous solvents and controlled atmospheres prevent hydrolysis .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PhNTf₂ is widely employed to activate hydroxyl groups in alcohols or carbonyl compounds, converting them into triflate intermediates. These intermediates are highly electrophilic, enabling subsequent nucleophilic substitutions.

Substrate Reagents/Conditions Product Key Applications Ref.
Alcohols (ROH)PhNTf₂, base (e.g., Et₃N), CH₂Cl₂, 0°CTriflates (ROTf)Precursors for cross-coupling reactions (Suzuki, Stille)
α-Hydroxy estersPhNTf₂, THF, −78°C → 0°CTriflate-activated intermediatesOne-pot conversion to β-amino esters

Mechanism :

  • Activation of hydroxyl groups via triflation generates ROTf.
  • Nucleophilic attack by amines, organometallics, or other nucleophiles proceeds efficiently due to the superior leaving-group ability of Tf⁻.

Coupling Reactions

Aryl and vinyl triflates derived from PhNTf₂ are critical in cross-coupling reactions.

Reaction Type Catalyst Substrates Products Yield Ref.
Suzuki couplingPd(PPh₃)₄, Na₂CO₃Aryl triflate + Boronic acidBiaryls75–92%
Stille couplingPd₂(dba)₃, AsPh₃Vinyl triflate + OrganostannaneSubstituted alkenes68–88%

Example :
PhNTf₂-mediated triflation of enolates enables stereoselective vinyl triflate formation, which participates in palladium-catalyzed couplings to construct complex scaffolds like (±)-gelsemine .

Biocatalytic Hydroxylation

N-Trifluoromethanesulfonyl-aniline derivatives undergo enzymatic hydroxylation, yielding bioactive metabolites.

Enzyme Substrate Product Specific Activity Ref.
Cytochrome P450PhNTf₂-derived anilines4-Aminophenols600–700 nM (IC₅₀)

Application :
This reaction is exploited in drug discovery for synthesizing hydroxylated intermediates with enhanced bioactivity .

Nucleophilic Addition Reactions

PhNTf₂ facilitates Michael additions and conjugate additions via in situ generation of triflimide anions (Tf₂N⁻).

Reaction Conditions Product Selectivity Ref.
Michael additionPhNTf₂, TMSCl, CH₂Cl₂β-Keto triflimides1,4-adducts > 90%

Mechanistic Insight :
The bulky Tf₂N⁻ anion directs regioselectivity by stabilizing transition states through steric and electronic effects .

Redox Reactions

While less common, PhNTf₂ participates in oxidation and reduction processes under controlled conditions.

Reaction Type Reagents Product Notes Ref.
OxidationKMnO₄, H₂OSulfone derivativesLimited applicability
ReductionLiAlH₄, THFAminesRequires anhydrous conditions

Scientific Research Applications

Organic Synthesis

N,N-Bis(trifluoromethylsulfonyl)aniline serves primarily as a triflating reagent, facilitating the introduction of triflate groups into organic substrates. This process enhances the reactivity of the substrates for subsequent chemical transformations.

Key Reactions:

  • Triflation of Alcohols and Amines : This compound allows for the conversion of alcohols to triflates, which can then be further transformed into amines or other functional groups. This method is particularly advantageous as it operates under milder conditions compared to traditional methods using triflic anhydride .
  • Mannich Reaction : It has been utilized in the enantioselective synthesis of β-amino acids, showcasing its utility in forming complex molecules from simpler precursors.

Medicinal Chemistry

N,N-Bis(trifluoromethylsulfonyl)aniline is being explored for its potential applications in drug discovery and development. Its ability to modify biological molecules makes it valuable in various biochemical contexts.

Applications:

  • Antibody-drug Conjugates (ADCs) : It is used in the synthesis of ADCs, which are designed to deliver cytotoxic agents specifically to cancer cells .
  • Enzyme Mechanism Studies : The compound aids in investigating enzyme interactions and mechanisms, contributing to understanding biological processes at a molecular level.

Material Science

In material science, N,N-Bis(trifluoromethylsulfonyl)aniline is employed in the development of advanced materials due to its strong electron-withdrawing properties and thermal stability.

Applications:

  • Electronic Materials : It is used in the fabrication of components for electronic devices due to its favorable electrical properties.
  • Battery Components : The compound's stability makes it suitable for use in energy storage applications.

Case Study 1: Triflation Reactions

A study demonstrated that N,N-Bis(trifluoromethylsulfonyl)aniline effectively converts various alcohols into their corresponding triflates with high yields and selectivity. This reaction was found to be efficient under mild conditions, minimizing side reactions that are common with more reactive reagents like triflic anhydride .

Case Study 2: Antibody-drug Conjugates

Research highlighted the use of this compound in synthesizing ADCs targeting specific cancer markers. The incorporation of triflate groups facilitated the conjugation process, enhancing the therapeutic efficacy of the resulting compounds against tumor cells .

Summary Table of Applications

Application AreaSpecific UseBenefits
Organic SynthesisTriflation of alcohols and aminesMilder conditions, high selectivity
Medicinal ChemistrySynthesis of ADCsTargeted delivery of therapeutic agents
Material ScienceDevelopment of electronic materialsEnhanced electrical properties
Production of battery componentsStability and performance improvements

Mechanism of Action

The mechanism of action of N,N-Bis(trifluoromethylsulfonyl)aniline involves its ability to act as a strong electron-withdrawing group. This property makes it an effective reagent in various chemical reactions, particularly in the formation of stable intermediates and products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications Reference
N,N-Bis(trifluoromethylsulfonyl)aniline Two -SO₂CF₃ groups 357.25 Pharmaceuticals, battery additives
N,N-Bis(2-hydroxyethyl)-4-bromoaniline Two -CH₂CH₂OH groups, bromine substituent ~320 (estimated) Precursor for rhenium(V) complexes
N,N-Bis(phenacyl)aniline Two phenacyl (-COC₆H₅) groups ~330 (estimated) Heterocyclic compound synthesis
4-Isopropyl-N,N-Bis(4-azidophenyl)aniline (IPAPA) Two -N₃ groups, isopropyl substituent Not reported Spectroscopic studies (DFT analysis)
N,N-Bis(4-(2-bromo-9-phenyl-fluoren-9-yl)phenyl)aniline Brominated fluorenyl substituents 883 OLEDs, semiconductor materials

Key Observations :

  • Electron-withdrawing vs. electron-donating groups: The -SO₂CF₃ groups in N,N-Bis(trifluoromethylsulfonyl)aniline impart strong electron-withdrawing effects, enhancing its stability and reactivity in electrophilic substitutions. In contrast, hydroxyethyl or phenacyl groups in other derivatives act as electron donors, influencing their coordination chemistry (e.g., rhenium complex formation) .
  • Bromine vs. azide substituents : Brominated derivatives (e.g., and ) are intermediates in cross-coupling reactions, whereas azide-containing compounds like IPAPA are studied for their electronic properties .

Reactivity Comparison :

  • The trifluoromethylsulfonyl groups in N,N-Bis(trifluoromethylsulfonyl)aniline enable it to act as a sulfonating agent in drug synthesis , while thioethyl or phenacyl derivatives participate in metal coordination or cyclization reactions .

Physical and Thermal Properties

Compound Name Melting Point (°C) Thermal Stability Notes
N,N-Bis(trifluoromethylsulfonyl)aniline 100–102 High stability due to strong -SO₂CF₃ groups
N,N-Bis(phenacyl)aniline 196–197 Stable under reflux conditions
N,N-Bis(2-hydroxyethyl)-4-bromoaniline Not reported Degrades during tosylation steps

Thermal Behavior :

  • The trifluoromethylsulfonyl derivative’s high melting point reflects its crystalline stability, whereas hydroxyethyl-substituted compounds may decompose under harsh conditions .

Biological Activity

N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-phenyl-bis(trifluoromethanesulfonimide), is a fluorinated organic compound with significant applications in biological and chemical research. This article explores its biochemical properties, mechanisms of action, and relevant case studies highlighting its biological activity.

Overview of the Compound

  • Chemical Structure : The compound features two trifluoromethylsulfonyl groups attached to an aniline backbone, contributing to its unique reactivity and selectivity in chemical reactions.
  • Molecular Formula : C8_8H5_5F6_6N0_0O4_4S2_2
  • Molecular Weight : 357.25 g/mol
  • Physical Properties :
    • Melting Point: 100-102 °C
    • Boiling Point: 305.3 °C
    • Density: 1.8 g/cm³
    • Solubility: Soluble in water

N,N-Bis(trifluoromethylsulfonyl)aniline acts primarily as a biochemical reagent and is utilized in various biological applications:

  • Enzyme Mechanisms : It is employed in studying enzyme interactions, particularly in the context of biocatalysis where it serves as a substrate for hydroxylation reactions, yielding products like 4-aminophenols .
  • Synthesis of Pharmaceutical Intermediates : This compound facilitates the synthesis of biologically active compounds through various chemical transformations, including the Mannich reaction which produces β-amino acids .

Biological Activity

The biological activity of N,N-Bis(trifluoromethylsulfonyl)aniline can be summarized as follows:

  • Inhibition of Protein Tyrosine Phosphatases (PTPs) :
    • Recent studies have shown that derivatives of this compound can selectively inhibit PTPs, which are crucial in regulating cellular signaling pathways. For instance, it has been noted that certain analogs exhibit significant potency against specific PTPs involved in addiction pathways .
    • Case Study : An analog termed NHB1109 demonstrated a potency range of 600-700 nM against PTPRD and PTPRS, with promising selectivity and oral bioavailability in mice models .
  • Biocatalytic Applications :
    • The compound has been used effectively as a substrate in biocatalytic processes, enhancing the yields of desired products through enzyme-mediated reactions. For example, it has been utilized in synthesizing mono- and bis-γ-lactams with high efficiency .
  • Chemical Reactivity :
    • N,N-Bis(trifluoromethylsulfonyl)aniline can act as a triflating agent, introducing trifluoromethanesulfonyl groups into target molecules, thereby modifying their biological properties. This reactivity is leveraged in various synthetic pathways to develop new pharmaceutical agents .

Research Findings

Study/ExperimentFindings
Enzyme Interaction StudiesN,N-Bis(trifluoromethylsulfonyl)aniline enhances enzyme activity and specificity in hydroxylation reactions .
Synthesis of β-amino acidsDemonstrated effective use in Mannich-type reactions yielding high yields of β-amino acids.
Inhibition StudiesSelective inhibition of PTPRD and PTPRS with potential implications for addiction treatment .

Q & A

Q. Table 1: Reaction Optimization Parameters for Sulfonylation

ParameterOptimal RangeEvidence Source
Temperature60–80°C
SolventAnhydrous DMF
CatalystTriethylamine
Reaction Time3–5 hours

Q. Table 2: Hazard Mitigation Checklist

HazardPrecautionReference
Skin irritationNitrile gloves
Inhalation riskFume hood
Thermal degradationAvoid >100°C

Key Research Gaps

  • Mechanistic studies : Limited data on radical intermediates in trifluoromethylsulfonyl reactions.
  • Eco-toxicity : No studies on environmental persistence or biodegradability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl triflimide
Reactant of Route 2
Reactant of Route 2
Phenyl triflimide

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